An In-depth Technical Guide to the Chemical Properties of D-Glucal
An In-depth Technical Guide to the Chemical Properties of D-Glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucal, a cyclic enol ether derived from D-glucose (B1605176), is a pivotal building block in modern carbohydrate chemistry. Its unique structural features, particularly the endocyclic double bond, render it a versatile precursor for the synthesis of a wide array of complex carbohydrates and glycoconjugates. This technical guide provides a comprehensive overview of the chemical properties of D-Glucal, with a focus on its reactivity, spectroscopic signature, and key synthetic applications. Detailed experimental protocols for seminal reactions and structured data tables are included to facilitate practical application in research and development.
Physicochemical Properties
D-Glucal is typically a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₄ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| Melting Point | 58-60 °C | [3] |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Spectroscopic Data
The structural elucidation of D-Glucal and its derivatives relies heavily on spectroscopic techniques. The following tables summarize key ¹H and ¹³C NMR chemical shifts and characteristic infrared absorption bands.
Table 1: ¹H NMR Spectroscopic Data of D-Glucal
| Proton | Chemical Shift (ppm) |
| H-1 | ~6.4 |
| H-2 | ~4.8 |
| H-3 | ~4.1 |
| H-4 | ~3.8 |
| H-5 | ~3.9 |
| H-6a, H-6b | ~3.7, ~3.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of D-Glucal
| Carbon | Chemical Shift (ppm) |
| C-1 | ~145 |
| C-2 | ~100 |
| C-3 | ~70 |
| C-4 | ~78 |
| C-5 | ~80 |
| C-6 | ~62 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. For more detailed NMR data, refer to specialized databases.[1][5][6][7][8]
Table 3: Infrared (IR) Spectroscopy Data of D-Glucal
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching |
| 3050-3000 | =C-H stretching |
| 2950-2850 | C-H stretching |
| 1645 | C=C stretching |
| 1200-1000 | C-O stretching |
Note: The IR spectrum of D-Glucal is similar to that of other carbohydrates, with prominent hydroxyl and C-O stretching bands. The key distinguishing feature is the C=C stretching absorption. For a comparative analysis, the IR spectrum of D-glucose can be consulted.[9][10][11][12]
Mass Spectrometry
The mass spectrum of D-Glucal and its derivatives provides valuable information about their molecular weight and fragmentation patterns. The fragmentation of glucose, a related compound, has been studied in detail and can offer insights into the expected fragmentation of D-Glucal, which would involve characteristic losses of water and small neutral molecules.[13][14][15][16][17]
Chemical Reactivity and Key Transformations
The reactivity of D-Glucal is dominated by its electron-rich double bond, making it susceptible to electrophilic attack and a versatile partner in various cycloaddition and rearrangement reactions.
Electrophilic Addition Reactions
The double bond in D-Glucal readily undergoes addition reactions with a variety of electrophiles, including halogens, pseudohalogens, and sources of electrophilic oxygen. These reactions are often highly stereoselective and provide a direct route to 2-deoxy-2-substituted glycosides, which are important motifs in many biologically active molecules.[18]
A general mechanism for electrophilic addition to D-Glucal is depicted below. The electrophile (E⁺) attacks the double bond, leading to the formation of a cyclic intermediate or a carbocation, which is then trapped by a nucleophile (Nu⁻).
Figure 1: General workflow for electrophilic addition to D-Glucal.
Experimental Protocol: Epoxidation of 3,4,6-Tri-O-benzyl-D-glucal [19][20]
This protocol describes the epoxidation of a protected D-Glucal derivative using dimethyldioxirane (B1199080) (DMDO) generated in situ.
-
Reaction Setup: A solution of 3,4,6-tri-O-benzyl-D-glucal (3.00 g, 7.21 mmol) in CH₂Cl₂ (50 mL) is combined with acetone (B3395972) (5 mL) and a saturated aqueous solution of NaHCO₃ (100 mL) in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Oxidant: A solution of Oxone® (13.6 g, 22.12 mmol) in water (60 mL) is added dropwise over 20 minutes to the vigorously stirred biphasic mixture.
-
Reaction Monitoring: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic phases are dried over Na₂SO₃ and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to afford the corresponding 1,2-anhydrosugar in high yield.
Ferrier Rearrangement
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that leads to the formation of 2,3-unsaturated glycosides. This transformation involves the allylic displacement of the C3-hydroxyl group (or a derivative) and subsequent attack of a nucleophile at the anomeric center. A variety of Lewis and Brønsted acids can be employed as catalysts.[21][22][23]
The mechanism of the Ferrier rearrangement is believed to proceed through a key allylic oxocarbenium ion intermediate.
Figure 2: Simplified mechanism of the Ferrier rearrangement.
Experimental Protocol: Ferrier Rearrangement of 3,4,6-Tri-O-acetyl-D-glucal [24]
This protocol details a convenient method for the Ferrier rearrangement using an organic acid catalyst.
-
Reaction Setup: To a mixture of 3,4,6-tri-O-acetyl-D-glucal (135 mg, 0.5 mmol) and an alcohol or thiol nucleophile (1 equivalent) in acetonitrile (B52724) (5 mL), add 3,5-dinitrobenzoic acid (0.1 mmol, 20 mol%) at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C. The reaction progress is monitored by TLC analysis.
-
Work-up: Upon completion, the solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes, 1:4) to yield the desired 2,3-unsaturated glycoside.
Synthesis of 2-Deoxy-Glycosides
One of the most significant applications of D-Glucal is in the synthesis of 2-deoxy-sugars, which are components of numerous natural products with important biological activities, including antibacterial and anticancer properties. A common strategy involves the initial haloalkoxylation of the glucal double bond, followed by reductive dehalogenation.[25][26][27][28]
The general workflow for this transformation is outlined below.
Figure 3: Synthetic pathway to 2-deoxy-glycosides from D-Glucal.
Experimental Protocol: Synthesis of Methyl 2-Deoxy-α/β-D-glucopyranoside [26]
This protocol describes the synthesis of a 2-deoxy-glycoside via a bromoalkoxylation-reduction sequence.
-
Bromoalkoxylation: To a solution of D-Glucal (64.6 g, 0.44 mol) in methanol (B129727) (325 mL) at 10 °C, add N-bromosuccinimide (NBS) (78.7 g, 0.44 mol) over 40 minutes, maintaining the temperature between 10-15 °C. The reaction mixture is then stirred at room temperature for 5 hours. The solvent is evaporated to give a residue.
-
Reduction: The crude residue from the previous step is dissolved in an appropriate solvent and subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to remove the bromine atom at the C-2 position.
-
Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting crude product can be purified by crystallization or chromatography to yield methyl 2-deoxy-α/β-D-glucopyranoside.
Stability
D-Glucal is generally stable under neutral conditions. However, its enol ether moiety is susceptible to hydrolysis under acidic conditions, which can lead to the formation of 2-deoxy-D-glucose and other degradation products. The stability of D-Glucal and its derivatives is an important consideration in their storage and in the planning of synthetic routes. It is generally recommended to store D-Glucal in a cool, dry place.[29][30]
Conclusion
D-Glucal is a cornerstone of modern synthetic carbohydrate chemistry, offering a gateway to a diverse range of complex and biologically relevant molecules. Its well-defined reactivity, particularly the versatility of its enol ether double bond, allows for the stereocontrolled introduction of various functionalities. The reactions outlined in this guide, including electrophilic additions, the Ferrier rearrangement, and the synthesis of 2-deoxy-glycosides, represent fundamental transformations that are widely employed in academic and industrial research. A thorough understanding of the chemical properties and reactivity of D-Glucal is essential for any scientist or professional engaged in the fields of glycoscience and drug development.
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